

# Relebactam's Efficacy Against ESBL and AmpC-Producing Strains: A Comparative Guide

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## Compound of Interest

Compound Name: Relebactam sodium

Cat. No.: B3322652

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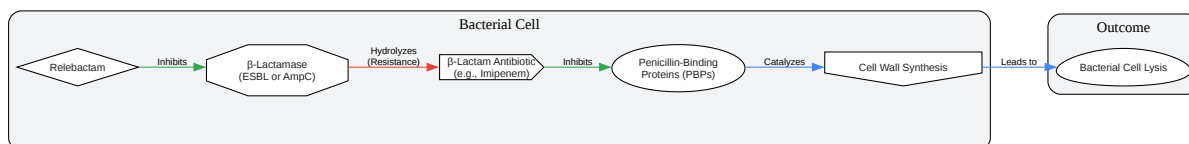
The emergence and spread of multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum  $\beta$ -lactamases (ESBLs) and AmpC  $\beta$ -lactamases, pose a significant threat to global public health. This guide provides a detailed comparison of the in vitro effectiveness of Relebactam, a diazabicyclooctane  $\beta$ -lactamase inhibitor, in combination with imipenem, against these challenging pathogens. Data from various studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

## Mechanism of Action and Resistance

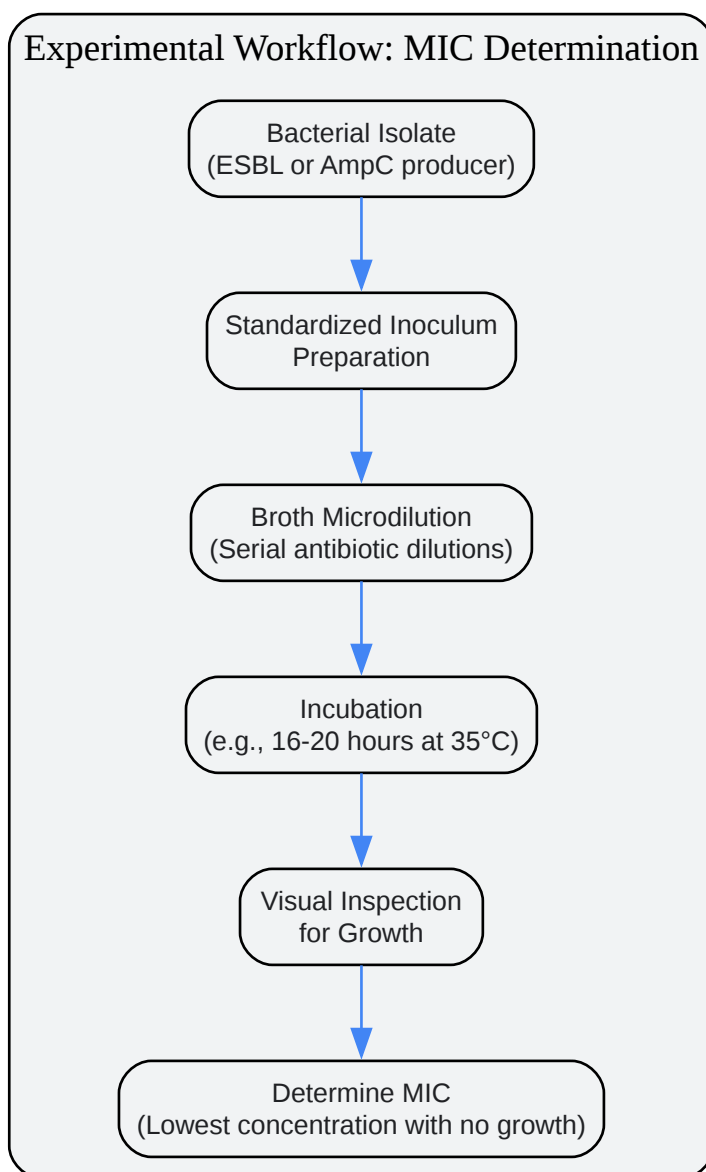
ESBLs, often plasmid-encoded, readily hydrolyze most penicillins and cephalosporins.<sup>[1][2][3]</sup> AmpC  $\beta$ -lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to a broad range of  $\beta$ -lactam antibiotics, including cephamycins, and are typically not inhibited by older  $\beta$ -lactamase inhibitors like clavulanic acid.<sup>[3][4][5]</sup>

Relebactam restores the activity of imipenem by inactivating a broad spectrum of  $\beta$ -lactamases, including Ambler Class A (such as ESBLs and KPC) and Class C (AmpC) enzymes.<sup>[6][7][8]</sup> This mechanism effectively overcomes the primary resistance pathway in many ESBL and AmpC-producing strains.

Below is a diagram illustrating the mechanism of  $\beta$ -lactam resistance and the inhibitory action of Relebactam.



### Experimental Workflow: MIC Determination



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